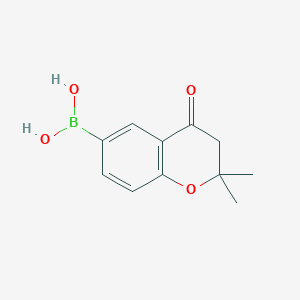
(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-dimethyl-4-oxochroman-6-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chroman ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-4-oxochroman-6-yl)boronic acid typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for (2,2-dimethyl-4-oxochroman-6-yl)boronic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethyl-4-oxochroman-6-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
(2,2-dimethyl-4-oxochroman-6-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-dimethyl-4-oxochroman-6-yl)boronic acid in reactions such as the Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
(4-Methoxyphenyl)boronic Acid: Similar structure but with a methoxy group on the phenyl ring.
(2,2-dimethyl-4-oxochroman-6-yl)boronic Ester: An ester derivative of the boronic acid.
Uniqueness
(2,2-dimethyl-4-oxochroman-6-yl)boronic acid is unique due to its chroman ring system, which can impart specific electronic and steric properties to the molecule. This can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C11H13BO4 |
|---|---|
Molecular Weight |
220.03 g/mol |
IUPAC Name |
(2,2-dimethyl-4-oxo-3H-chromen-6-yl)boronic acid |
InChI |
InChI=1S/C11H13BO4/c1-11(2)6-9(13)8-5-7(12(14)15)3-4-10(8)16-11/h3-5,14-15H,6H2,1-2H3 |
InChI Key |
FPKKDYIMNJKIEV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(CC2=O)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















